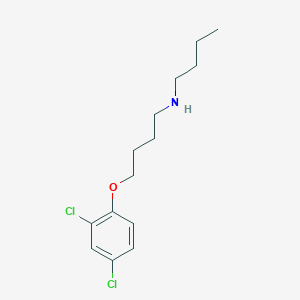

N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine

CAS No.: 418784-88-0

Cat. No.: VC5579690

Molecular Formula: C14H21Cl2NO

Molecular Weight: 290.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 418784-88-0 |

|---|---|

| Molecular Formula | C14H21Cl2NO |

| Molecular Weight | 290.23 |

| IUPAC Name | N-butyl-4-(2,4-dichlorophenoxy)butan-1-amine |

| Standard InChI | InChI=1S/C14H21Cl2NO/c1-2-3-8-17-9-4-5-10-18-14-7-6-12(15)11-13(14)16/h6-7,11,17H,2-5,8-10H2,1H3 |

| Standard InChI Key | KCKZDCKGBWBCOK-UHFFFAOYSA-N |

| SMILES | CCCCNCCCCOC1=C(C=C(C=C1)Cl)Cl |

Introduction

Chemical Identity and Structural Properties

N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine is an organic compound with the molecular formula C₁₄H₂₁Cl₂NO and a molar mass of 290.23 g/mol . The molecule consists of a butylamine backbone (C₄H₁₁N) linked via an ether bond to a 2,4-dichlorophenoxy group, which introduces significant electrophilic character. The presence of two chlorine atoms at the 2- and 4-positions of the phenyl ring enhances its lipophilicity, facilitating membrane penetration and bioaccumulation .

Table 1: Physicochemical Properties of N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 418784-88-0 | |

| Molecular Formula | C₁₄H₂₁Cl₂NO | |

| Molar Mass | 290.23 g/mol | |

| Hazard Classification | Irritant (Xi) | |

| Structural Features | Chlorinated phenoxyalkylamine |

The compound’s irritant properties are attributed to its ability to disrupt cellular membranes and induce oxidative stress, as observed in analogous chlorinated phenoxy compounds .

Synthesis and Industrial Production

The synthesis of N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine typically involves a nucleophilic substitution reaction between 2,4-dichlorophenol and a brominated butylamine precursor under alkaline conditions. For example, 1-bromo-4-(butylamino)butane may react with 2,4-dichlorophenoxide ions in a polar aprotic solvent like dimethylformamide (DMF), yielding the target compound after purification . Industrial-scale production often employs continuous flow reactors to optimize reaction kinetics and minimize byproduct formation, though specific details remain proprietary .

Neurobehavioral Toxicity and Mechanistic Insights

Subchronic exposure studies in rodent models reveal significant neurobehavioral effects associated with N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine and related esters. In rats administered 150–250 mg/kg/day of 2,4-D-n-butyl ester (a structural analog), researchers observed dose-dependent reductions in schedule-controlled lever pressing (a measure of operant conditioning) and photocell locomotor activity, alongside increased landing foot splay (indicative of motor coordination deficits) . These effects peaked after three doses but diminished by the tenth dose, suggesting the development of metabolic or cellular tolerance .

Table 2: Key Neurobehavioral Findings from Rodent Studies

Mechanistically, the compound accumulates in brain tissue, with pharmacokinetic analyses showing a 2.5-fold higher concentration in the brain compared to plasma after repeated dosing . This accumulation likely disrupts dopaminergic and glutamatergic signaling pathways, though direct receptor interactions remain uncharacterized.

Comparative Analysis with Structural Analogs

N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine shares functional groups with both herbicides (e.g., 2,4-D) and neuroactive amines (e.g., dibutylamine, CAS 111-92-2) . Key comparisons include:

-

2,4-D-n-Butyl Ester: Exhibits similar neurotoxicity but higher environmental persistence due to esterase resistance .

-

Dibutylamine: Lacks chlorinated phenoxy groups, resulting in lower bioaccumulation potential and no reported neurobehavioral effects .

The chlorine atoms in N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine enhance its stability and toxicity profile compared to non-halogenated analogs, underscoring the role of halogenation in modulating biological activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume